molecular formula C12H11NO2 B1336177 4-Benzyloxy-2-(1H)-pyridone CAS No. 53937-02-3

4-Benzyloxy-2-(1H)-pyridone

Cat. No. B1336177
CAS RN: 53937-02-3
M. Wt: 201.22 g/mol
InChI Key: DOVNUEPFPBWTSV-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-(1H)-pyridone is a chemical compound . It’s used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyloxy-2-(1H)-pyridone are not well-documented in the available literature .

Scientific Research Applications

Stereoselective Synthesis

4-Benzyloxy-2-(1H)-pyridone plays a role in the stereoselective synthesis of chiral 2,3-dihydro-4(1H)-pyridones. These compounds can be obtained in enantiomerically pure form and have applications in producing various pharmaceutical agents and chemical intermediates (Etayo et al., 2008).

Synthesis and Medicinal Chemistry

The compound is involved in the synthesis of bioactive molecules with potential antihypertensive activity. Its modifications lead to the development of compounds like 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, significant in medicinal chemistry (Bergmann & Gericke, 1990).

Intermediate in Synthesis Processes

It acts as an intermediate in the synthesis of various compounds, including Fe III chelators. Its structural identity and formation as a cyclic intermediate in these processes have been established (Wireko et al., 1995).

NMR Studies and Structural Elucidation

4-Benzyloxy-2-(1H)-pyridone derivatives are studied for their chemical shift values in magnetic resonance, contributing to the structural elucidation of naturally occurring and synthetic 2-pyridone derivatives (Chand, Sharma, & Sharma, 2016).

Antibacterial Agents

The 2-pyridone structure, to which 4-Benzyloxy-2-(1H)-pyridone relates, is significant in developing new antibacterial agents. These compounds are studied for their activity against multidrug-resistant bacteria and other microorganisms (Li, Mitscher, & Shen, 2000).

Crystal Engineering and Asymmetric Synthesis

This compound is utilized in crystal engineering for achieving asymmetric synthesis. It's especially notable in the production of β-lactam derivatives through photoreactions (Wu et al., 1997).

Safety And Hazards

4-Benzyloxy-2-(1H)-pyridone can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-phenylmethoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12-8-11(6-7-13-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNUEPFPBWTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394121
Record name 4-Benzyloxy-2-(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Benzyloxy-2-(1H)-pyridone

CAS RN

53937-02-3
Record name 4-Benzyloxy-2-(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2(1H)-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Benzyloxypyridine 1-oxide (24.8 g, 123 mmols) was refluxed in acetic anhydride (150 mL) for 1.5 hours. Cooling the system to room temperature, the system was concentrated under reduced pressure and the resulting residue was dissolved in a mixed solvent of ethyl acetate (150 mL) and methanol (10 mL), followed by stirring at 60° C. for 2 hours. The solid formed upon cooling the system to room temperature was recovered by filtration to provide crude title compound (8.84 g). Concentrating the filtrate, additional crude title compound (4.17 g) was obtained. The combined crude product was recrystallized from a mixed solvent of methanol and ethyl acetate to provide the title compound (12.1 g, 49%).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Guin, P Dolui, X Zhang, S Paul, VK Singh… - Angewandte …, 2019 - Wiley Online Library
Directed C−H functionalization has been realized as a complementary tool to the traditional approaches for a straightforward access of non‐proteinogenic amino acids; albeit such a …
Number of citations: 97 onlinelibrary.wiley.com
SK Tipparaju, S Joyasawal, S Forrester… - Bioorganic & medicinal …, 2008 - Elsevier
Enoyl-ACP reductase (ENR), the product of the FabI gene, from Bacillus anthracis (BaENR) is responsible for catalyzing the final step of bacterial fatty acid biosynthesis. A number of …
Number of citations: 44 www.sciencedirect.com
J Huszár, É Bozó, G Beke, K Katalin Szalai… - …, 2022 - Wiley Online Library
Obesity is a global epidemic associated with multiple severe diseases. Several pharmacotherapies have been investigated including the antagonists of melanin concentrating hormone …
C Lumley - 2006 - repository.lboro.ac.uk
There is a small group of natural products which possess a 3-acyl-4-hydroxypyridin-2- one core. It has been our intention over the course of this Ph.D. to synthesize the acylpyridone …
Number of citations: 4 repository.lboro.ac.uk
T SUGASAWA, K SASAKURA… - Chemical and …, 1974 - jstage.jst.go.jp
A DE ring analog (XX) of camptothecin (I) was synthesized from 4-methoxy-1-methyl-2 (1H)-pyridone by using Vilsmeier reaction followed by nucleophilic direct introduction of di-tert-…
Number of citations: 26 www.jstage.jst.go.jp
OS Abdel-Rahman, M Linseis, A Alowais… - … für Naturforschung B, 2023 - degruyter.com
Four divinylphenylene-bridged diruthenium complexes [{Ru(CO)(P i Pr 3 ) 2 (L-κ 2 [N,O] – )} 2 (μ-CH=CH-C 6 H 4 -CH=CH-1,4)] (2a–2d) with N,O-chelating 2-hydroxypyridine and 2-…
Number of citations: 4 www.degruyter.com
M Shahid, VB Banakar… - Asian Journal of …, 2022 - Wiley Online Library
Carboxylic acids are ubiquitous functional groups present in many bio‐relevant molecules, including drugs and amino acids. In general, α‐ and β−C(sp 3 )−H bonds of carboxylic acids …
Number of citations: 3 onlinelibrary.wiley.com
NJ Wardle, HR Hudson… - Current Organic …, 2010 - ingentaconnect.com
The development of O-phosphotyrosine (pTyr) analogues is reviewed, along with their application in peptidomimetic ligands to proteins implicated in disease-states arising from …
Number of citations: 5 www.ingentaconnect.com
B Liu, AM Romine, CZ Rubel, KM Engle… - Chemical …, 2021 - ACS Publications
Transition-metal-catalyzed, coordination-assisted C(sp 3 )–H functionalization has revolutionized synthetic planning over the past few decades as the use of these directing groups has …
Number of citations: 211 pubs.acs.org
S Sen, J Das, D Maiti - Tetrahedron Chem, 2022 - Elsevier
Amino acids and peptides play an important role in nature as well as in the pharmaceutical industry. Therefore, transformation of amino acids and peptides into their unnatural …
Number of citations: 15 www.sciencedirect.com

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